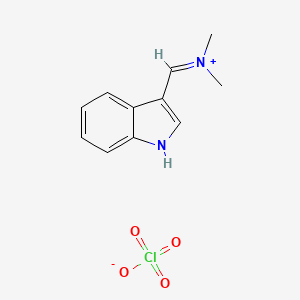
Guanidine, 2-cyano-1-heptyl-3-(3-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 2-cyano-1-heptyl-3-(3-pyridyl)-: is a chemical compound with the molecular formula C14-H21-N5 and a molecular weight of 259.40 g/mol It is a derivative of guanidine, characterized by the presence of a cyano group, a heptyl chain, and a pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Guanylation of Amines: The guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water.
Copper-Catalyzed Three-Component Synthesis: This method involves the reaction of cyanamides, arylboronic acids, and amines in the presence of potassium carbonate, copper chloride dihydrate, bipyridine, and oxygen.
Industrial Production Methods: Industrial production methods for guanidine derivatives often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Guanidine derivatives can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with guanidine derivatives. These reactions can involve reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: Guanidine, 2-cyano-1-heptyl-3-(3-pyridyl)- is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of other guanidine derivatives .
Biology: In biological research, guanidine derivatives are studied for their potential as enzyme inhibitors and as probes for studying protein-ligand interactions .
Medicine: This compound has shown potential as an anti-tumor agent, particularly in the inhibition of nicotinamide phosphoribosyl transferase and NF-κB signaling pathways . It is also being investigated for its use in the treatment of myasthenic syndrome and other neuromuscular disorders .
Industry: In the industrial sector, guanidine derivatives are used as curing agents for epoxy resins and as intermediates in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of guanidine, 2-cyano-1-heptyl-3-(3-pyridyl)- involves the inhibition of specific enzymes and signaling pathways. For example, it inhibits nicotinamide phosphoribosyl transferase, which plays a crucial role in cellular metabolism . Additionally, it interferes with NF-κB signaling, which is involved in the regulation of immune responses and cell survival .
Comparaison Avec Des Composés Similaires
N-Cyano-N’-4-pyridinyl-N’'-(1,2,2-trimethylpropyl)guanidine (Pinacidil): A potassium channel opener used as an anti-hypertensive agent.
N-Cyano-N’-methyl-N’'-[2-[(5-methylimidazol-4-yl)methyl]thio]ethylguanidine (Cimetidine): A histamine-II receptor antagonist used in the treatment of peptic ulcers.
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): An anti-tumor agent that inhibits nicotinamide phosphoribosyl transferase and NF-κB signaling.
Propriétés
Numéro CAS |
60560-24-9 |
|---|---|
Formule moléculaire |
C14H21N5 |
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
1-cyano-2-heptyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C14H21N5/c1-2-3-4-5-6-10-17-14(18-12-15)19-13-8-7-9-16-11-13/h7-9,11H,2-6,10H2,1H3,(H2,17,18,19) |
Clé InChI |
YQCMJXODNUFPHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN=C(NC#N)NC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


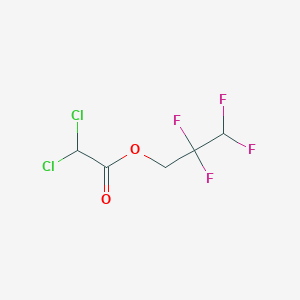
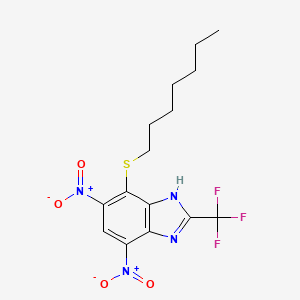
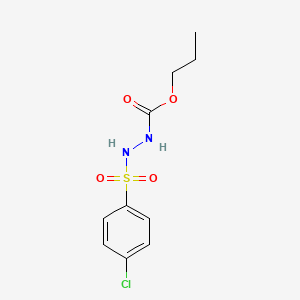
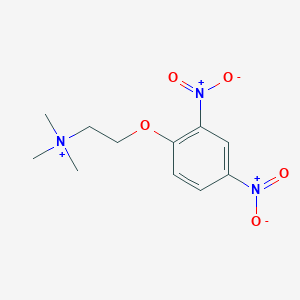
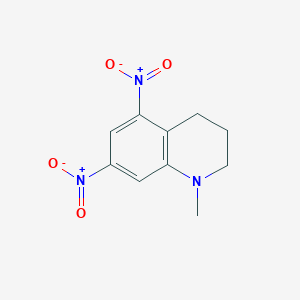
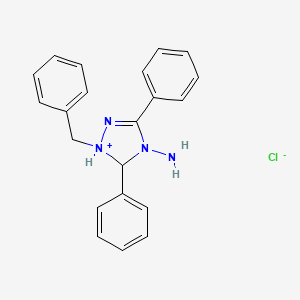


![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
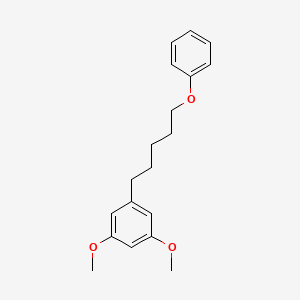
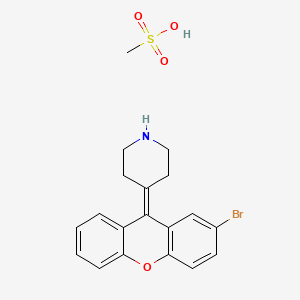
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

